molecular formula C21H19ClN4O B2627049 4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922561-56-6

4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B2627049
CAS No.: 922561-56-6
M. Wt: 378.86
InChI Key: PBBXIDGFJXNXCU-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyridazine ring, and a benzamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 4-chloro-6-(pyrrolidin-1-yl)pyrimidine, has a molecular weight of 183.64 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Derivatives : The compound has been involved in various synthesis techniques. For instance, 4-Benzamido-6-chloro-3-pyridazinol, a related compound, was obtained from 4-amino-6-chloro-3-pyridazinol by heating with benzoyl chloride (Kuraishi, 1960). Additionally, 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide is synthesized for analytical applications in nonaqueous capillary electrophoresis of imatinib mesylate and related substances (Ye et al., 2012).

  • Chemical Reactions and Modifications : Various reactions involving similar compounds have been studied, such as the hydrolysis of 2-phenyl-6-chlorooxazolo[5, 4-c]pyridazine yielding derivatives including 4-Benzamido-6-chloro-3-pyridazinol (Kuraishi, 1960).

Biological Activities and Applications

  • Anticancer Applications : Compounds like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, derived from similar chemical structures, have shown significant cytotoxic effect towards various cancer cell lines (Hour et al., 2007).

  • Antibacterial Properties : Derivatives such as 3-Chloro-1-benzothiophene-2-carbonylchloride have shown notable antibacterial activities, indicating the potential of related compounds in antimicrobial applications (Naganagowda & Petsom, 2011).

  • Neuroleptic Activity : Benzamides related to 4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been studied for their neuroleptic activities (Iwanami et al., 1981).

  • Pharmacokinetics and Metabolism : The absorption, distribution, metabolism, and excretion of GDC-0449, a compound with a similar structure, have been extensively studied, providing insight into the pharmacokinetics of related compounds (Yue et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can exhibit different biological profiles depending on the spatial orientation of substituents and the binding mode to enantioselective proteins .

Future Directions

The future directions in the research and development of such compounds would likely involve the design of new pyrrolidine compounds with different biological profiles, guided by the understanding of structure-activity relationships .

Properties

IUPAC Name

4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-17-8-6-15(7-9-17)21(27)23-18-5-3-4-16(14-18)19-10-11-20(25-24-19)26-12-1-2-13-26/h3-11,14H,1-2,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBXIDGFJXNXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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